connexin 26
Description
Properties
CAS No. |
127120-53-0 |
|---|---|
Molecular Formula |
C8H16N2O2 |
Synonyms |
connexin 26 |
Origin of Product |
United States |
Physiological and Cellular Roles of Connexin 26
Cellular Communication Dynamics via Gap Junctions and Hemichannels
Connexin 26 proteins assemble to form hexameric structures called connexons or hemichannels. sensorion.com These hemichannels can exist as unpaired channels on the cell surface, mediating transmembrane signaling by allowing the release of molecules like ATP into the extracellular space. nih.govnih.govtandfonline.com Alternatively, two hemichannels from neighboring cells can dock head-to-head to form a complete gap junction channel, creating a direct conduit for the passage of small molecules (typically less than 1.5 kDa) between the cytoplasm of adjacent cells. frontiersin.orgmdpi.com This direct intercellular coupling via gap junctions is essential for coordinating cellular activities within a tissue. ontosight.aifrontiersin.org
While gap junctions facilitate direct cytoplasmic exchange, hemichannels provide a pathway for communication between the intracellular environment and the extracellular space. frontiersin.org Connexin hemichannels have a low probability of being open under normal resting conditions but can be activated by various stimuli, including changes in intracellular calcium concentration. mdpi.com The permeability of gap junctions and hemichannels formed by Cx26 allows for the diffusion of important signaling molecules such as ions (e.g., K+ and Ca2+), ATP, and inositol (B14025) trisphosphate (IP3). mdpi.commdpi.comnih.govpnas.org
Tissue-Specific Expression and Functional Implications
This compound exhibits tissue-specific expression patterns, and its functional importance is highlighted by the diverse range of physiological processes it influences in different organs. ontosight.aimdpi.com Mutations in the GJB2 gene, encoding Cx26, are associated with a variety of human disorders, most notably hearing loss and certain skin conditions. ontosight.aimdpi.com This underscores the critical and often non-redundant roles of Cx26 in these specific tissues.
Integumentary System: Epidermal Growth and Differentiation
This compound is also expressed in the epidermis, the outermost layer of the skin, where it contributes to epidermal homeostasis, growth, and differentiation. ontosight.ainih.govfrontiersin.orgplos.orgfrontiersin.orgcambridge.org The epidermis is a stratified epithelium, and gap junction communication is important for coordinating the processes of keratinocyte proliferation and differentiation that occur as cells move from the basal layer to the outer layers. mdpi.comfrontiersin.orgencyclopedia.pubportlandpress.com
While Cx43 is the most abundant connexin in healthy human epidermis, Cx26 is expressed in specific layers and its expression levels change during epidermal development, wound healing, and in certain skin conditions. nih.govmdpi.comcambridge.orgfrontiersin.orgencyclopedia.pub Normally, Cx26 is expressed in proliferative epidermis during embryonic development and wound reepithelization but is downregulated as terminal differentiation proceeds. nih.gov
Studies have shown a correlation between increased Cx26 expression and keratinocyte proliferation. cambridge.org For example, conditions involving epidermal hyperproliferation, such as psoriasis and certain genetic skin disorders linked to Cx26 mutations, are associated with increased Cx26 expression. nih.govmdpi.comcambridge.orgencyclopedia.pub Furthermore, experimental manipulation of Cx26 expression in keratinocytes has demonstrated its influence on proliferation and differentiation processes. nih.govmdpi.comcambridge.org Ectopic expression of Cx26 can lead to a thicker epidermis, suggesting an increase in cell proliferation and a delay in terminal differentiation. nih.govmdpi.com
The role of Cx26 in epidermal differentiation may also involve the release of signaling molecules through hemichannels. nih.govfrontiersin.org For instance, ATP release through Cx26 hemichannels has been implicated in delaying epidermal barrier recovery and promoting inflammatory responses in the skin. nih.gov
Regulation of Keratinocyte Proliferation and Differentiation
This compound is involved in regulating the proliferation and differentiation of keratinocytes, the primary cells of the epidermis. mdpi.comnih.gov Its expression levels correlate with the proliferative and differentiation states of keratinocytes. researchgate.netnih.gov In normal adult epidermis, Cx26 is typically expressed at low levels, but its expression is significantly induced in conditions of increased keratinocyte proliferation, such as wound healing, psoriasis, and hyperplasia stimulated by tumor promoters. mdpi.comnih.govresearchgate.net
Studies have shown a correlation between increased Cx26 expression and an increase in keratinocyte number, suggesting a link to proliferation. researchgate.net However, research also indicates that in hyperproliferative epidermis, vaginal epithelium, and buccal epithelium, Cx26 is primarily located in suprabasal, nonproliferating cells, suggesting a role more closely related to differentiation than proliferation in these contexts. nih.gov The dynamic changes in Cx26 expression during wound healing, with upregulation in keratinocytes until wound closure, further highlight its involvement in coordinating the cellular events of tissue repair, which include both proliferation and differentiation. mdpi.comencyclopedia.pub
The co-expression of Cx26 with other connexins like Cx43 in hyperplastic proliferating epidermis may alter gap junctional communication between keratinocytes, potentially influencing proliferation. nih.gov While ectopic expression of Cx26 in basal keratinocytes of transgenic mice did not significantly affect skin development, keratinocyte differentiation, or proliferation in normal skin, it unexpectedly decreased the proliferative effect of a tumor promoter. nih.gov This suggests a complex interplay of Cx26 with other factors in regulating keratinocyte behavior.
Contribution to Epidermal Barrier Function and Wound Healing
This compound contributes to the maintenance of the epidermal barrier function and plays a role in wound healing. mdpi.comresearchgate.net The epidermis acts as a crucial barrier protecting against environmental aggressions and preventing water loss. mdpi.comencyclopedia.pub Gap junctions, formed by connexins like Cx26, are essential for cell-to-cell communication and coordination within the avascular epidermis, supporting its barrier function. mdpi.comencyclopedia.pub
During wound healing, connexin expression undergoes dynamic changes. mdpi.comencyclopedia.pubucl.ac.uk Cx26 is upregulated in keratinocytes at the wound margins and in the basal cell layer at a distance from the wound, persisting until the wound is closed. mdpi.comencyclopedia.pub This upregulation of Cx26 at the edge of chronic wounds may contribute to the inflammatory and hyperproliferative state observed in these conditions. mdpi.com
Experimental evidence suggests that maintaining appropriate levels of connexin expression, including Cx26, is crucial for normal wound healing. ucl.ac.uk Overexpression of Cx26 in mouse keratinocytes has been shown to delay re-epithelialization, maintain the epidermis in a hyperproliferative state, and impede wound remodeling and barrier function recovery. encyclopedia.pubresearchgate.netucl.ac.uk Conversely, some findings suggest that a nonfunctional Cx26 channel, resulting from certain hearing loss-associated mutations, might confer beneficial properties to the epidermis, including an improved barrier and accelerated wound repair. researchgate.net This highlights the delicate balance and context-dependent nature of Cx26 function in wound healing.
ATP Release and Intracellular Calcium Flux in Keratinocytes
This compound is involved in ATP release and the modulation of intracellular calcium flux in keratinocytes. mdpi.comnih.govfrontiersin.org Connexin hemichannels can open to the extracellular space, allowing the release of molecules such as ATP. encyclopedia.pubnih.govfrontiersin.org This ATP release can act as a paracrine signal, activating purinergic receptors on keratinocytes and other cells. nih.gov
Increased release of ATP from Cx26 hemichannels in keratinocytes can lead to an initial rise in intracellular calcium levels. nih.gov However, sustained stimulation by ATP may deplete intracellular calcium stores and desensitize ATP receptors, potentially interfering with proper differentiation cues. nih.gov While elevated intracellular calcium typically promotes differentiation, excessive ATP stimulation mediated by connexons can inhibit terminal differentiation and impair epidermal barrier recovery. nih.gov
Studies in mouse models have demonstrated that keratinocytes with increased Cx26 expression release significantly higher amounts of ATP compared to controls, and this release can be blocked by connexin inhibitors. nih.govjci.org This connexon-mediated ATP release can influence intracellular calcium concentrations, impact epidermal proliferation and differentiation, and contribute to skin inflammatory responses by activating immune cells like Langerhans cells. nih.gov
Other Biological Systems: Expression and Putative Roles
Beyond the epidermis, this compound is expressed in a variety of other biological systems, where it is believed to play diverse roles. mdpi.comresearchgate.netbioscientifica.combiologists.com One of the most well-established roles of Cx26 outside the skin is in the inner ear, particularly in the cochlea. ontosight.aiwikipedia.orgmedlineplus.govproteopedia.orgmdpi.comfrontiersin.orgukrbiochemjournal.orgbioline.org.brnih.govscholaris.ca Cx26 is highly expressed in the supporting cells of the organ of Corti, as well as in other cochlear cells like those in the spiral limbus, spiral ligament, and stria vascularis. proteopedia.orgmdpi.comnih.gov
In the cochlea, Cx26 is crucial for maintaining the proper level of potassium ions, a process essential for the conversion of sound waves into electrical nerve impulses. wikipedia.orgmedlineplus.govproteopedia.orgukrbiochemjournal.orgscholaris.ca Gap junctions formed by Cx26, often in conjunction with Cx30, are thought to facilitate the recycling of potassium ions back to the endolymph after hair cell depolarization. proteopedia.orgmdpi.comukrbiochemjournal.orgscholaris.ca Cx26 is also suggested to be required for the maturation of certain cochlear cells. medlineplus.gov Mutations in the GJB2 gene encoding Cx26 are a leading cause of hereditary hearing impairment, highlighting its critical role in auditory function. ontosight.aiwikipedia.orgmedlineplus.govmdpi.comfrontiersin.orgukrbiochemjournal.orgbioline.org.brscholaris.ca
Cx26 is also expressed in other epithelial tissues and various organs. mdpi.comwikipedia.orgencyclopedia.pub For instance, it is found in vaginal and buccal epithelia, where its upregulation is associated with keratinocyte differentiation in hyperproliferative conditions. nih.gov Cx26 is also present in the mammary gland, specifically in luminal epithelial cells, and contributes to gap junctions in this tissue. bioscientifica.com While the precise functions of Cx26 in all tissues where it is expressed are still being investigated, its presence suggests potential roles in coordinating cellular activities through gap junctional communication and hemichannel function in these diverse biological systems. mdpi.combioscientifica.com Research also indicates a role for Cx26 in cell motility and invasiveness in certain contexts, such as in tumor cells. biologists.com
| Biological System | Putative Roles | Supporting Evidence |
| Inner Ear (Cochlea) | Potassium ion homeostasis, maturation of cochlear cells, auditory function. | High expression in supporting cells and other cochlear cells; mutations in GJB2 cause hearing loss; involvement in potassium recycling. ontosight.aiwikipedia.orgmedlineplus.govproteopedia.orgmdpi.comfrontiersin.orgukrbiochemjournal.orgbioline.org.brnih.govscholaris.ca |
| Vaginal and Buccal Epithelia | Keratinocyte differentiation in hyperproliferative conditions. | Upregulation associated with differentiation in these tissues. nih.gov |
| Mammary Gland | Contribution to gap junctions in luminal epithelial cells. | Expression in luminal cells. bioscientifica.com |
| Tumor Cells | Enhanced cell motility and invasiveness in certain contexts. | Association with increased motility and invasiveness in some studies. biologists.com |
Genetic and Molecular Mechanisms of Connexin 26 Dysfunction
Mutational Spectrum of GJB2 Gene
The GJB2 gene exhibits a diverse mutational spectrum, with over 300 deafness-associated variations reported. mdpi.com The prevalence and types of mutations vary significantly among different ethnic populations. theijcp.orgmdpi.comcabidigitallibrary.org
Types of GJB2 Mutations
GJB2 pathogenic variants encompass several types, including missense, nonsense, frameshift, small insertions, and deletions. mdpi.comfrontiersin.orgmdpi.com By 2021, the Human Gene Mutation Database had compiled 457 GJB2 pathogenic variants, with missense mutations accounting for a significant proportion (66.3%). mdpi.com
Truncating mutations, such as frameshifts and nonsense mutations, typically lead to a complete loss of protein function. psu.edumdpi.commdpi.com These variants often result in a truncated Cx26 protein lacking essential structural components, which can impede proper folding and oligomerization, leading to retention in the endoplasmic reticulum and subsequent degradation. mdpi.commdpi.com Non-truncating mutations, such as missense mutations and in-frame deletions, may produce a protein with partial functional activity, although the impact varies depending on the specific amino acid change and its location within the protein. mdpi.com
Common frameshift mutations include c.35delG, which is prevalent in European and Middle Eastern populations, and c.235delC, frequently observed in East Asians. mdpi.commdpi.comcabidigitallibrary.org A novel deletion mutation, c.59delT, located in the intracellular domain, has also been identified, resulting in a frameshift and premature termination of the protein. cabidigitallibrary.org Nonsense mutations, such as p.E47X and p.W24X, also contribute to the spectrum of GJB2 variants. psu.educabidigitallibrary.org
Data Table: Common GJB2 Mutation Types and Ethnic Prevalence
| Mutation Type | Description | Common in Populations |
| c.35delG | Frameshift deletion of Guanine | Europeans, Middle Easterns |
| c.235delC | Frameshift deletion of Cytosine | East Asians |
| c.167delT | Frameshift deletion of Thymine | Ashkenazi Jews |
| V37I | Missense mutation (Valine to Isoleucine) | Taiwan |
| R143W | Missense mutation (Arginine to Tryptophan) | Ghana |
| W24X | Nonsense mutation (Tryptophan to Stop codon) | Indians |
| c.59delT | Frameshift deletion of Thymine | Egyptians |
Distribution of Mutations Across Connexin 26 Protein Domains
The Cx26 protein consists of several domains: an N-terminal domain (NT), four transmembrane domains (TM1-TM4), two extracellular loops (EL1 and EL2), a cytoplasmic loop (CL), and a C-terminus (CT). nih.govresearchgate.net Pathogenic variants are scattered across these domains, with the distribution of missense variants being uneven. nih.govresearchgate.net This uneven distribution is thought to be related to the structural features and specific roles of each domain in gap junction formation and function. nih.govresearchgate.net
Mutations in transmembrane domains and extracellular loops can affect connexon assembly and trafficking. oup.com For instance, the W77R mutation in the second transmembrane domain (TM2) impairs targeting to the plasma membrane and leads to retention in intracellular stores. oup.com The W44C mutation in the first extracellular loop (EL1) affects intercellular coupling despite proper targeting and assembly. oup.com Mutations in the intracellular domain, such as the novel c.59delT, can result in truncated proteins with severely disrupted structures. cabidigitallibrary.org
Data Table: Examples of GJB2 Mutations and Affected Protein Domains
| Mutation | Protein Change | Affected Domain(s) | Reported Impact |
| M34T | Met34Thr | TM1 | Impaired intercellular coupling, partly disturbed assembly researchgate.netoup.com |
| W44C | Trp44Cys | EL1 | Impaired intercellular coupling oup.com |
| G59A | Gly59Ala | CL | Impaired intracellular trafficking and targeting oup.com |
| D66H | Asp66His | CL | Impaired intracellular trafficking and targeting oup.com |
| R75W | Arg75Trp | CL | Impaired intercellular coupling, affects assembly oup.comnih.govoup.com |
| W77R | Trp77Arg | TM2 | Impaired intracellular trafficking and targeting oup.com |
| L90P | Leu90Pro | CL | Partly disturbed hemichannel assembly researchgate.net |
| R184P | Arg184Pro | CT | Retained in intracellular vesicles, no hemichannel formation researchgate.netfrontiersin.org |
| Cys169Tyr | Cys169Tyr | EL2 | Fails to form junctional channels despite correct targeting oup.com |
Impact of GJB2 Mutations on this compound Protein Properties
GJB2 mutations can disrupt Cx26 protein function through various mechanisms, including affecting protein synthesis, stability, intracellular trafficking, and the ability to form functional gap junctions. frontiersin.orgresearchgate.netbiologists.com
Aberrations in Protein Synthesis and Stability
Truncating mutations, such as frameshift and nonsense mutations, often lead to premature termination of protein synthesis, resulting in the absence of a full-length, functional Cx26 protein. mdpi.commdpi.com These truncated proteins may be unstable and subject to rapid degradation. mdpi.com Missense mutations can also affect protein stability by altering the protein's folding or introducing structural abnormalities. mdpi.com Studies have shown that some mutant Cx26 proteins are retained in the endoplasmic reticulum, indicating issues with proper folding and processing. mdpi.com
Defects in Intracellular Trafficking and Plasma Membrane Targeting
Proper function of Cx26 requires its efficient transport from the site of synthesis to the plasma membrane, where it can assemble into connexons and form gap junctions. oup.commdpi.comthno.org Many GJB2 mutations disrupt this crucial process, leading to the retention of mutant proteins in intracellular compartments such as the endoplasmic reticulum, Golgi apparatus, or intracellular vesicles. medlineplus.govoup.comfrontiersin.orgthno.orgmednexus.orgnih.gov
Mutations affecting transmembrane domains or intracellular loops are particularly prone to causing trafficking defects. oup.comoup.comthno.org For example, the G59A and D66H mutants, located in the cytoplasmic loop, show impaired intracellular trafficking and targeting to the plasma membrane, exhibiting a perinuclear localization. oup.com The W77R mutation in the second transmembrane domain is inefficiently targeted to the plasma membrane and retained in intracellular stores. oup.com The R184P mutant is retained in intracellular vesicles, including early endosomes. researchgate.netfrontiersin.org Even mutants with apparently normal structural and functional characteristics can fail to translocate to the plasma membrane. thno.org The intracellular transport network, including microtubules, actin microfilaments, and the Golgi apparatus, plays a role in the membrane localization of Cx26. thno.org
Impaired Connexon Assembly and Gap Junction Formation
Connexin proteins oligomerize intracellularly to form hexameric structures called connexons (hemichannels). oup.comcabidigitallibrary.orgoup.com These connexons are then trafficked to the plasma membrane and dock with connexons from adjacent cells to form complete gap junction channels, facilitating direct intercellular communication. oup.comcabidigitallibrary.orgoup.com GJB2 mutations can interfere with multiple steps of this process, impairing connexon assembly and subsequent gap junction formation. medlineplus.govresearchgate.netoup.comthno.orgmednexus.orgnih.gov
Some mutations directly affect the ability of Cx26 monomers to oligomerize into hemichannels. researchgate.netoup.com For instance, the M34T and W77R mutations were found to fail to assemble efficiently into hexameric hemichannels, while the W44C mutation did assemble. oup.com The R184P mutant showed a complete absence of hemichannel formation. researchgate.net
Even if hemichannels are formed and reach the plasma membrane, mutations can impair their ability to dock with hemichannels from neighboring cells or affect the functional properties of the resulting gap junction channel, such as permeability or gating. medlineplus.govoup.comresearchgate.net Dominant negative mutations can disrupt the function of wild-type Cx26 or other co-expressed connexins, such as Cx30 or Cx43, by forming non-functional heteromeric channels or interfering with trafficking and assembly. oup.commdpi.combiologists.com For example, the p.Cys169Tyr missense mutation fails to form junctional channels despite correct targeting to the plasma membrane, likely due to disruption of a disulfide bridge essential for channel formation. oup.com
Altered Channel Gating and Permeability Characteristics
Mutations in GJB2 can significantly impact the gating and permeability properties of this compound channels. The N-terminal (NT) domain and the first extracellular domain (E1) of Cx26 are particularly important for channel gating. cambridge.orgrupress.org Mutations in these regions, such as the N14K mutation in the NT domain, can lead to aberrant channel activity and increased hemichannel opening, contributing to conditions like Keratitis-Ichthyosis-Deafness (KID) syndrome. rupress.org This increased opening can result in "leaky" cell membranes. rupress.orgnih.gov
Studies using expression systems like Xenopus oocytes and transfected mammalian cells have provided insights into how specific mutations alter channel function. cambridge.org For example, the p.Thr8Met mutant has been shown to form partially functional channels with altered voltage-gating properties, potentially retaining high permeability to potassium ions. mdpi.com Another KID syndrome-causing mutation, G45E, while showing only modest impairment in regulation by Ca²⁺, exhibits a substantial increase in permeability to Ca²⁺. nih.gov This suggests that different mutations can lead to similar phenotypes through distinct alterations in channel permeability and regulation. nih.gov
Research has also demonstrated that mutant Cx26 channels can have differential selectivity to cations compared to wild-type Cx26 gap junctions. nih.gov While wild-type and some mutant channels may have similar single-channel characteristics and voltage-gating properties under certain conditions, the permeability to larger molecules can be significantly altered in mutant channels. nih.gov
Dominant-Negative and Gain-of-Function Effects of Mutants
GJB2 mutations can exert their pathogenic effects through dominant-negative or gain-of-function mechanisms, particularly in dominant forms of hearing loss and syndromic disorders. cambridge.orgmdpi.comnih.govfrontiersin.org
Dominant-negative effects occur when the mutant protein interferes with the function of the wild-type protein. medlineplus.govcambridge.orgnih.gov This can happen through the formation of non-functional heteromeric channels containing both mutant and wild-type connexins, or by disrupting the trafficking or assembly of wild-type connexins. nih.govnih.gov For instance, some dominant Cx26 mutants have been shown to have trans-dominant inhibitory effects on connexin 30 (Cx30), another connexin expressed in the inner ear, by co-assembling into heteromers and impairing intercellular dye transfer. nih.gov This interference with Cx30 function is thought to contribute to hearing loss. nih.gov Studies have shown that dominant mutations like W44C can fail to form functional gap junctions on their own and also negatively impact coexpressed wild-type Cx26. cambridge.org
Gain-of-function mutations, often associated with syndromic forms of hearing loss and skin disorders, result in the mutant protein acquiring novel or enhanced detrimental properties. cambridge.orgmdpi.comrupress.orgfrontiersin.org These can include increased hemichannel activity, altered permeability to specific ions or molecules, or the induction of cell death. cambridge.orgnih.govrupress.orgnih.gov Syndromic mutations are frequently found in the N-terminus and first extracellular domain, regions involved in channel gating. cambridge.org Examples include mutations causing KID syndrome, which can lead to channels that constantly leak ions, impairing cell health and increasing cell death. medlineplus.govrupress.org Gain-of-function mutants may also exert inhibitory trans-dominant effects on other connexin isoforms expressed in the epidermis, contributing to skin pathologies. nih.govfrontiersin.org Research suggests that mutations promoting cell death or exhibiting trans-dominant effects on other connexins in keratinocytes are more likely to lead to both skin diseases and hearing loss, while mutants with reduced channel function but no aberrant effects on coexpressed connexins may cause only hearing loss. nih.gov
Phenotypic Variability Associated with GJB2 Mutations
Despite specific GJB2 genotypes being associated with particular forms of hearing loss and syndromic conditions, there is often significant phenotypic variability observed among individuals, even those with identical mutations. frontiersin.orgnih.govmdpi.comnih.govfrontiersin.orgnih.gov This variability can manifest in the degree and onset of hearing loss, as well as the severity of associated skin disorders. nih.govfrontiersin.orgnih.govfrontiersin.orgmdpi.com
For example, patients homozygous for the common 35delG mutation can present with hearing loss ranging from mild to profound. nih.govnih.gov Similarly, the c.235delC mutation, prevalent in some East Asian populations, is associated with striking phenotypic heterogeneity in the age of onset and severity of hearing loss. frontiersin.orgmdpi.com Even within the same family, individuals with the same dominant GJB2 mutation can exhibit different degrees of hearing loss and skin damage. frontiersin.org The reasons for this considerable variation are not yet fully understood. nih.govfrontiersin.orgentandaudiologynews.com
Modifying Genetic and Environmental Factors
The phenotypic variability observed in individuals with GJB2 mutations is thought to be influenced by a combination of modifying genetic and environmental factors. mdpi.comnih.govnih.gov
Genetic modifiers, which are genes other than GJB2, can interact with the primary GJB2 mutation to influence the resulting phenotype. nih.govnih.govmdpi.commdpi.com While genome-wide association studies have been conducted to identify such modifiers, a single major modifier gene explaining the variability in conditions like 35delG homozygosity has not yet been definitively identified. nih.govkarger.com This suggests that the phenotypic variability might be due to the cumulative effect of multiple genetic loci rather than a single gene. mdpi.comkarger.com However, some studies have identified potential modifier variants, such as a variant in the CRYL1 gene located upstream of GJB2, which may contribute to the variability in hearing loss severity in individuals with the p.V37I mutation. nih.gov Additionally, the presence of heterozygous mutations in other deafness genes alongside a dominant GJB2 mutation can also alter the resulting hearing loss and skin phenotype. frontiersin.org
Pathological Mechanisms Mediated by Connexin 26 Dysregulation
Mechanisms of Connexin 26-Related Hearing Loss
This compound plays a critical role within the inner ear, particularly within the cochlea, being essential for both the development and maintenance of auditory function. ukrbiochemjournal.orgnih.gov Mutations in the GJB2 gene can manifest as either profound congenital deafness or progressive hearing loss with later onset. ukrbiochemjournal.orgnih.gov The mechanisms underpinning Cx26-related hearing loss are multifaceted, encompassing disturbances in ion homeostasis, compromised cochlear development, impaired intercellular signaling, and dysfunction in energy supply to cochlear cells. nih.govresearchgate.net
Maintaining the correct balance of ions, especially potassium ions (K+), is paramount for the normal physiological operation of the cochlea and the establishment of the endocochlear potential (EP). The EP is a positive electrical potential in the endolymph that serves as the driving force for potassium influx into hair cells during the process of sound transduction. nih.gov this compound is present in the supporting cells and other non-sensory cells within the cochlea, forming a network of gap junctions thought to be involved in the recirculation of potassium ions. nih.govsickkids.ca According to the prevailing potassium recycling hypothesis, potassium ions extruded from hair cells are taken up by adjacent supporting cells and transported through the gap junction network towards the stria vascularis, eventually returning to the endolymph. nih.gov Dysfunction of Cx26 channels can disrupt this crucial pathway, leading to the accumulation of potassium ions in the extracellular environment surrounding hair cells, which may result in cytotoxicity and compromised hair cell function. mdpi.comsickkids.ca This disruption can also lead to a reduction in the endocochlear potential, diminishing the driving force for potassium entry into hair cells and weakening the electromotility of outer hair cells, a process vital for active cochlear amplification. nih.govfrontiersin.org However, recent research indicates that while potassium recycling is significant, its disruption may not be the sole or primary mechanism accounting for all instances of Cx26-related hearing loss, particularly in cases of congenital deafness which might be more closely linked to developmental abnormalities. mdpi.comfrontiersin.orgnih.govuky.edu
This compound is indispensable for the early stages of cochlear development. nih.govfrontiersin.org Studies utilizing mouse models deficient in Cx26 have demonstrated that congenital deafness can arise from developmental disorders within the cochlea, independent of hair cell degeneration or a reduction in endocochlear potential. nih.govfrontiersin.org The impaired development of supporting cells is considered a primary mechanism contributing to profound congenital deafness associated with Cx26 deficiency. nih.gov Compromised gap junction communication mediated by Cx26 can adversely affect the synchronized growth and differentiation of cochlear cells necessary for the proper formation of functional auditory structures, such as the organ of Corti. researchgate.net
Beyond their role in ion transport, Cx26 gap junction channels and hemichannels facilitate the intercellular passage of various small signaling molecules, including microRNAs (miRNAs), adenosine (B11128) triphosphate (ATP), and calcium ions (Ca2+). mdpi.comnih.govnih.govresearchgate.net Impaired communication via these molecules between cells can contribute to hearing loss. For instance, Cx26 gap junctions are involved in the intercellular transfer of miRNAs within the cochlea, a process necessary for the development of the inner ear. uky.edupreprints.org Furthermore, impaired ATP-triggered intercellular Ca2+ signaling is hypothesized to play a role in postnatal auditory development. mdpi.comnih.gov Defects in connexins can lead to the disruption of calcium signal transmission, as evidenced by observations in mouse models where Ca2+ waves failed to propagate in the Kölliker's organ, resulting in a failure to acquire normal hearing. mdpi.comnih.gov The release of ATP through connexons in cochlear cells, influenced by Cx26, can also impact intracellular calcium concentrations and modulate cellular processes within the cochlea. nih.govnih.gov
Gap junction channels and hemichannels formed by Cx26 also permit the passage of molecules with a molecular weight of up to 1.2 kDa, including glucose, which is vital for providing energy to the supporting cells of the inner ear. mdpi.comnih.gov Dysfunction of Cx26 channels can impair the efficient transfer of these essential nutrients, leading to energy deprivation in cochlear cells. mdpi.comnih.gov This cellular energy deficit can contribute to the arrest of development in cochlear non-sensory and sensory epithelial cells or the impairment of outer hair cell electromotility, particularly exacerbated by aging or noise exposure. nih.gov This mechanism is considered one of the significant hypotheses explaining Cx26-related hearing loss. nih.govresearchgate.net
Mechanisms of this compound-Related Skin Disorders
This compound is expressed in the epidermis, and its dysregulation is linked to several skin disorders, frequently characterized by hyperkeratosis, a thickening of the outermost layer of the skin. nih.govmolbiolcell.orgencyclopedia.pub Autosomal dominant missense mutations in GJB2 can result in various syndromes affecting both cutaneous and auditory systems. nih.govmolbiolcell.org
In healthy epidermis, the expression of Cx26 is typically low in basal keratinocytes and decreases as these cells undergo differentiation and migrate towards the outer epidermal layers. nih.govmolbiolcell.orgencyclopedia.pub However, in various hyperproliferative skin conditions, such as psoriasis and certain types of palmoplantar keratoderma, there is a notable upregulation of Cx26 in keratinocytes. nih.govmolbiolcell.orgencyclopedia.pubtandfonline.comnih.gov This observation suggests a correlation between elevated Cx26 expression and altered patterns of keratinocyte differentiation and proliferation. molbiolcell.orgtandfonline.comnih.gov
Data Table: Proposed Pathological Mechanisms in this compound-Related Hearing Loss
| Mechanism | Key Contributing Factors | Potential Consequences |
| Disruption of Cochlear Ion Homeostasis | Impaired K+ recycling, Reduced Endocochlear Potential | K+ accumulation around hair cells, Weakened outer hair cell electromotility, Impaired active cochlear amplification |
| Impairment of Cochlear Developmental Processes | Disrupted coordinated growth and differentiation of cochlear cells | Malformed auditory structures, Profound congenital deafness |
| Compromised Intercellular Communication of Signaling Molecules | Impaired transfer of miRNAs, ATP, Ca2+ | Disrupted auditory development, Failure of Ca2+ wave propagation, Altered cellular signaling |
| Energy Supply Dysfunction in Cochlear Cells | Impaired transfer of glucose and other nutrients via gap junctions and hemichannels | Energy deprivation, Developmental arrest, Impaired OHC electromotility |
Data Table: Proposed Pathological Mechanisms in this compound-Related Skin Disorders
| Mechanism | Key Contributing Factors | Potential Consequences |
| Abnormal Keratinocyte Differentiation and Proliferation | Upregulation of Cx26, Gain-of-function mutations, Hyperactive hemichannels, Trans-dominant inhibition of other connexins | Hyperkeratosis, Impaired epidermal barrier, Exacerbated skin inflammation, Altered keratinocyte behavior |
Impaired Epidermal Barrier Integrity
This compound plays a role in regulating the epidermal barrier. nih.govnih.gov Persistent expression of Cx26 during development is sufficient to impair barrier acquisition. nih.gov In juvenile and adult mice, continued Cx26 expression in wounded epidermis maintains a hyperproliferative state, blocks remodeling, and leads to immune cell infiltration. nih.gov Ectopic expression of Cx26 in keratinocytes results in increased ATP release, which delays epidermal barrier recovery and promotes an inflammatory response in resident immune cells. nih.gov This suggests a molecular link between barrier acquisition and epidermal remodeling after wounding. nih.gov High expression of Cx26 can destroy the skin barrier and activate the skin inflammatory response. researchgate.netresearchgate.net
Aberrant Cellular Signaling and Inflammatory Responses
Ectopic expression of Cx26 in keratinocytes leads to increased ATP release. nih.gov This ATP release, mediated by connexons, can affect intracellular calcium concentrations and regulate epidermal proliferation and differentiation. jci.org It can also exacerbate the skin inflammatory response modulated by Langerhans cells. jci.org The release of ATP via connexons may contribute to the pathogenesis of connexin-related skin disorders. jci.org Overexpression of Cx26 or "leaky" hemichannels can release ATP from cells, feeding into purinergic signaling pathways and associated pro-inflammatory signaling cascades, leading to hyperproliferation, loss of epidermal integrity, and inflammation. researchgate.net Exposure to the pro-inflammatory mediator peptidoglycan (PGN) from Staphylococcus aureus promotes Cx26 expression in keratinocytes and ATP release, impacting downstream purinergic signaling pathways and inflammation. researchgate.netresearchgate.net This can be attenuated by connexin channel inhibitors or siRNA targeting Cx26. researchgate.netresearchgate.net
Mutant-Induced Cell Death in Keratinocytes
Numerous autosomal dominant mutations in the GJB2 gene encoding Cx26 lead to various skin disorders and sensorineural hearing loss. nih.govnih.gov Some Cx26 mutants can induce cell death in keratinocytes. nih.govtandfonline.com For example, when gap junction-deficient HeLa cells expressed the N14K and D50N Cx26 mutants, they underwent cell death. nih.govnih.gov Cell death-inducing GJB2 mutations are associated with more severe syndromic disease. nih.govnih.gov The molecular mechanisms underlying some Cx26-associated conditions likely involve "leaky" hemichannels with altered channel function, which can lead to loss of cell viability. encyclopedia.pub Some mutations induce lethal phenotypes associated with cell death. encyclopedia.pub Keratitis-ichthyosis-deafness (KID) syndrome, caused by GJB2 gene mutations, is characterized by skin and hearing abnormalities. medlineplus.gov The mutations causing KID syndrome are thought to result in channels that constantly leak ions, impairing cell health and increasing cell death in the skin and inner ear. medlineplus.gov
Role in Carcinogenesis and Tumor Suppression
Connexins are generally considered tumor suppressors. d-nb.info Altered expression of connexins has been observed in various cancers, and forced expression of connexins can suppress tumor growth. auajournals.orgwjgnet.com this compound has been suggested to function as a tumor suppressor. auajournals.orgaacrjournals.org
Downregulation of this compound Expression in Malignancy
Decreased expression of this compound has been reported in multiple tumor types. auajournals.org In bladder cancer, decreased Cx26 expression was seen in 70% of tumors and appears to be an early event in development. auajournals.org Decreased Cx26 expression was found at high frequency in low-grade, noninvasive tumors and high-grade or invasive tumors. auajournals.org Cx26 expression is decreased in bladder cancer cells compared to normal urothelial cells. aacrjournals.orgmdpi.com Downregulation of Cx26 mRNA is associated with functional loss of intercellular communication in human bladder cancer cells. aacrjournals.org
In breast cancer, Cx26 expression is decreased and associated with a loss of gap junctional intercellular communication. auajournals.org Cx26 and Cx43 are diffusely expressed in normal mammary epithelium but are downregulated in breast cancer cells. auajournals.org
Aberrant expression and downregulation of Cx26 are related to the progression of some cancers. mdpi.comresearchgate.net The reduced mRNA expression of Cx26 has been observed in lung cancer cell lines. researchgate.net In primary lung carcinomas, a significant percentage exhibited no expression of Cx26. researchgate.net The inactivation of Cx26 in lung cancer may be explained by promoter methylation. researchgate.net
Intracytoplasmic localization of Cx26 has also been observed in some bladder cancers, which may contribute to the loss of intercellular communication. auajournals.org Cytoplasmic Cx26 has been found to correlate with tumor progression and poor prognosis in some cancer types, such as breast and colorectal cancer. d-nb.info
Here is a summary of this compound expression in different cancers:
| Cancer Type | This compound Expression | Associated with | Source |
| Bladder Cancer | Decreased (70% of tumors) | Early event, malignant phenotype, loss of GJIC | aacrjournals.orgauajournals.org |
| Breast Cancer | Decreased | Loss of GJIC | auajournals.org |
| Lung Cancer | Reduced mRNA expression | Malignant phenotype, promoter methylation | researchgate.net |
| Colorectal Cancer | High cytoplasmic levels | Venous invasion, lung metastasis, poor prognosis | d-nb.info |
Loss of Gap Junctional Intercellular Communication in Cancer Progression
Loss of direct intercellular communication is commonly associated with cancer onset and progression. nih.gov This phenomenon is linked to gap junctions composed of connexin proteins. nih.gov Decreases in connexin expression and loss of intercellular communication have been associated with the malignant phenotype in some animal and human cells. mdpi.comresearchgate.net In bladder and breast cancer, decreased Cx26 expression is associated with a loss of gap junctional intercellular communication (GJIC). auajournals.org The reduced expression of Cx26 will affect the formation of GJIC. mdpi.com The homeostatic control mediated by GJIC is often lacking in cancer cells. mdpi.com Thus, decreased Cx26 expression can promote the progression of bladder cancer. mdpi.com
While many studies support the notion that connexins are tumor suppressors, recent evidence suggests that in some tumor types, they may facilitate specific stages of tumor progression through both junctional and non-junctional signaling pathways. nih.gov Loss of connexin expression or GJIC may promote growth, survival, and possibly angiogenesis at early stages of cancer. nih.gov However, increasing evidence suggests connexins also have functions unrelated to GJIC that are important in cancer progression. nih.gov
The loss of expression of connexins, gap junction assembly, and GJIC has been found in a variety of primary tumors. aacrjournals.org Reintroducing Cx26 into human bladder cancer cell lines that lack or have weak expression leads to tumor suppression in vitro and in vivo. aacrjournals.org
Here is a table summarizing the role of Cx26 and GJIC in cancer progression:
| Aspect | Role of this compound / GJIC | Source |
| General role in cancer | Generally considered tumor suppressors; loss associated with malignant phenotype. | d-nb.infomdpi.comresearchgate.net |
| Association with malignant phenotype | Decreased expression and loss of GJIC are associated with malignancy. | auajournals.orgmdpi.comresearchgate.net |
| Impact on tumor progression | Decreased Cx26 expression and loss of GJIC can promote tumor progression. | mdpi.com |
| Tumor suppression | Reintroducing Cx26 can lead to tumor suppression. | aacrjournals.org |
| Potential pro-tumorigenic roles | May facilitate specific stages of tumor progression through junctional/non-junctional means. | nih.gov |
Regulation of Connexin 26 Expression and Function
Transcriptional and Post-Transcriptional Control
Regulation of GJB2 gene expression is critical for maintaining tissue homeostasis. This control is exerted through mechanisms acting on the gene's transcription and the subsequent processing of its mRNA.
The GJB2 gene consists of two exons, with the coding region located in exon 2. uni.luwikipedia.org Characterization of the GJB2 promoter region has identified key elements and transcription factors involved in regulating its expression. In humans, a basal promoter region of 128 base pairs has been identified, containing a TATA box and two GC boxes. wikipedia.org Studies in the rat epididymis have pinpointed a transcription start site at position -3829 bp relative to the ATG start codon. wikipedia.org
Computational and experimental analyses have revealed several potential transcription factor binding sites within the GJB2 promoter. These include binding sites for aMEF-2, AP-1, ATF, ATF-2, c-Jun, Elk-1, FOXO1, FOXO1a, MEF-2A, and Pax-4a. nih.gov In the rat epididymis, Specificity Protein-1 (SP1) and Activating Protein-2 (TFAP2A) were shown to regulate Gjb2 promoter activity, with binding sites identified including an overlapping TFAP2A/SP1 site and an SP1 site. wikipedia.org Chromatin immunoprecipitation and electrophoretic mobility shift assays confirmed the binding of SP1 and TFAP2A to the promoter, and their binding decreased with age, correlating with decreased Gjb2 mRNA levels during epididymal differentiation. wikipedia.org
The NF-κB pathway has also been implicated in the coregulation of Cx26 and Connexin 30 (Cx30) expression in the inner ear. A binding site for NF-κB has been identified in the GJB2 promoter region, and activation of IP3-mediated Ca2+ responses increased GJB2 transcript levels, an effect inhibited by blocking NF-κB activation. mycocentral.eu
Mutations in the regulatory region can have significant consequences. A T→C transition 228 bp proximal to the transcriptional start site (T-228C) has been linked to neonatal hearing loss, potentially by disrupting binding sites for transcription factors such as RFX1 and HMX3/Nkx5.1. wikipedia.org
Epigenetic mechanisms, such as DNA methylation, may also contribute to GJB2 regulation. Studies in a rat model of aging observed a decrease in both Cx26 expression and hypermethylation of its DNA promoter in the inner ear. genecards.org
Histone modifications play a role in controlling gene expression. Research has indicated that histone demethylases can influence Cx26 levels. In bladder cancer progression, the expression of KDM5B, a histone H3K4 demethylase, is inversely correlated with Cx26 expression, suggesting that KDM5B acts as a repressor of Cx26 expression in this context. 111.68.96flybase.org
Promoter Region Characterization and Transcription Factor Binding
Post-Translational Modifications and Their Functional Consequences
Beyond transcriptional control, the function and fate of the Cx26 protein are extensively regulated by post-translational modifications. These modifications can impact protein folding, assembly, trafficking, gating, and degradation. researchgate.netguidetopharmacology.org
Phosphorylation is a common post-translational modification in connexins and can influence channel gating. researchgate.net While the C-terminal domain of Cx26 is notably not phosphorylated, unlike many other connexins, its N-terminus contains multiple potential phosphorylation sites and is subject to this modification. uni.lu The specific kinases involved and the precise functional consequences of Cx26 phosphorylation at these N-terminal sites are areas of ongoing research.
A unique regulatory mechanism for a subset of connexins, including Cx26, Cx30, and Cx32, is direct sensitivity to carbon dioxide (CO2). fishersci.caresearchgate.netcenmed.com This CO2 sensing is mediated by the carbamylation of specific lysine (B10760008) residues within a "carbamylation motif". fishersci.caresearchgate.netcenmed.com In Cx26, Lys125 has been identified as a key residue involved in CO2 binding through carbamylation, which can then form a salt bridge with Arg104 of a neighboring protomer within the hemichannel structure. fishersci.cacenmed.com Mass spectrometry studies have further revealed that Lys108, Lys122, and Lys125 in the cytoplasmic loop of Cx26 undergo carbamylation in a CO2-dependent manner. researchgate.net
This carbamylation is labile and sensitive to environmental PCO2. researchgate.net CO2 binding induces conformational changes in Cx26, leading to altered channel gating. Specifically, elevated CO2 levels cause Cx26 hemichannel opening while promoting gap junction channel closure. researchgate.netnih.gov The CO2-dependent opening of hemichannels can facilitate the release of molecules such as ATP, contributing to paracrine signaling. cenmed.comnih.gov Mutations in Cx26, such as the A88V mutation associated with Keratitis-Ichthyosis-Deafness (KID) syndrome, can abolish this CO2 sensitivity. fishersci.caresearchgate.net
The regulation of Cx26 protein levels is crucial for its function, and this involves controlled degradation. Connexins generally have short half-lives, typically ranging from 1 to 5 hours, indicating a dynamic turnover. genecards.org Gap junction plaques, formed by the aggregation of connexons at the cell membrane, are internalized through endocytosis before being degraded. genecards.orgnih.gov
Degradation of internalized connexins occurs through multiple pathways, including the proteasomal, endolysosomal, and autophagosomal systems. genecards.orgnih.gov Dynamin 2 (Dyn2), a protein involved in membrane scission during endocytosis, plays a significant role in regulating the endocytic pathway of gap junction proteins. genecards.org
Ubiquitination, the process of attaching ubiquitin proteins to a target protein, is a major signal for protein degradation via the proteasome. This system is involved in regulating the levels of various proteins, including those synthesized in the endoplasmic reticulum like connexins. nih.gov Hypoxia has been shown to activate the P53/MDM2 signaling axis, which stimulates the ubiquitination and subsequent degradation of Cx26, leading to its translocation from the membrane to the cytoplasm.
Pathological conditions can disrupt the balance between connexin synthesis and degradation. For instance, a heterozygous mutation in GJB2 (Cx26 F142L) linked to deafness and skin rashes results in deficiencies in connexin assembly. nih.gov Accelerated degradation of cochlear Cx26 has also been implicated in the development of age-related hearing loss. genecards.org
Carbamylation and CO2 Sensitivity
Intracellular Trafficking Pathways and Assembly Control
The journey of Cx26 from its synthesis to its assembly into functional gap junctions at the plasma membrane involves complex intracellular trafficking pathways. This process is tightly regulated to ensure proper localization and function.
Endoplasmic Reticulum and Golgi Apparatus Involvement
Connexins, including Cx26, are synthesized on ribosomes bound to the endoplasmic reticulum (ER) and are co-translationally inserted into the ER membrane. wikipedia.orgbiologists.com While some studies initially suggested that Cx26 might bypass the Golgi apparatus, further research using fluorescent-protein-tagged Cx26 revealed that it is routed through the Golgi apparatus before being transported to the cell surface. biologists.comencyclopedia.pub This transport through the Golgi is sensitive to brefeldin A (BFA), a drug that disrupts Golgi structure and function. biologists.combiologists.comtandfonline.com The oligomerization of connexins into hexameric connexons (hemichannels) can occur in the ER or in compartments including the trans-Golgi network (TGN), depending on the specific connexin type. Evidence suggests that Cx26 oligomerization primarily occurs within ER membranes. biologists.com Properly oligomerized connexons are then transported in vesicles towards the plasma membrane. oup.com
Cytoskeletal Dependence of Transport
The transport of connexin hemichannels to the plasma membrane involves vesicular movement along the cytoskeleton. researchgate.net While the involvement of the cytoskeleton in Cx26 trafficking has been a subject of investigation, studies indicate that intact microtubules are important for the efficient targeting and assembly of Cx26 into gap junctions. thno.orgbiologists.comtandfonline.com Disruption of microtubules with nocodazole (B1683961) has been shown to prevent intracellular vesicular transport of Cx26, leading to its retention within the cell and failure to form gap junctions at the plasma membrane. mdpi.combiologists.comtandfonline.com The dependence on microtubules for Cx26 trafficking appears to differ from that of other connexins like Cx43, where microtubule disruption had limited effect on gap junction formation in some studies, although Cx43 transport and clustering can be dependent on intact actin microfilaments. biologists.combiologists.comtandfonline.com Disruption of actin filaments by cytochalasin D has been reported to reduce dye transfer through Cx26 gap junctions, suggesting a role for intact actin filaments in the targeting of Cx26 to gap junctions as well. biologists.com Some studies, however, suggest Cx26 trafficking in the cochlea requires microtubules but not actin filaments and that Cx26 assembly occurs in non-lipid raft domains devoid of actin and associated proteins. x-mol.com The transmembrane domain 4 (TM4) region of Cx26 has been shown to be strongly associated with membrane localization, and mutations in this region can lead to cytoplasmic retention. thno.orgplos.orgnih.gov
Endocytosis and Lysosomal Degradation of Gap Junctions
Gap junction channels are not static structures at the cell surface; they undergo constant renewal through a process involving internalization and degradation. nih.gov Gap junction plaques are internalized by endocytosis prior to degradation. oup.comnih.gov This internalization can result in the formation of double-membrane vesicles known as annular gap junctions or connexosomes. oup.comresearchgate.net These internalized structures are subsequently degraded, primarily through the lysosomal pathway. oup.comnih.govresearchgate.net Studies have shown that Cx26 is internalized and degraded by lysosomes, which is considered a significant pathway for its degradation, particularly in tissues like the cochlea during aging. researchgate.net The interaction between Dynamin 2 (Dyn2) and Cx26 is important in regulating the endocytic pathway and Cx26 degradation. nih.gov Inhibition of Dyn2 has been shown to reduce Cx26 degradation at the plasma membrane. nih.gov Connexin degradation can also involve the proteasomal pathway, particularly for misfolded or abnormally oligomerized connexins that are retrogradely transported from post-ER/Golgi compartments to the ER. oup.com
Gap junction proteins like connexins have relatively short half-lives, typically ranging from 1.5 to 5 hours. nih.govahajournals.org The balance between synthesis and degradation is crucial for maintaining normal gap junction function. nih.gov
Table 1: Connexin 26 Trafficking and Degradation Pathways
| Process | Key Organelles/Components Involved | Dependence on Cytoskeleton (Cx26) | Degradation Pathway(s) |
| Synthesis and Insertion | Endoplasmic Reticulum (ER) | Not directly applicable | Proteasomal (misfolded) oup.com |
| Oligomerization | ER, potentially TGN | Not directly applicable | Proteasomal (abnormal oligomers) oup.com |
| Transport to Plasma Membrane | Golgi Apparatus (major route), Vesicles, Microtubules | Microtubule-dependent mdpi.combiologists.comtandfonline.com, Actin potentially involved biologists.com, Actin-independent in cochlea x-mol.com | - |
| Internalization | Plasma Membrane, Endocytosis, Dynamin 2 nih.gov | - | Lysosomal oup.comnih.govresearchgate.net |
| Degradation | Lysosomes, Proteasomes (for specific forms) oup.com | - | Lysosomal, Proteasomal oup.comnih.gov |
Mechanisms of Channel Gating Modulation
The function of Cx26 channels is subject to modulation by various factors, including voltage and pH. These gating mechanisms control the open or closed state of the channel, thereby regulating the flow of ions and molecules.
Voltage Gating
Connexin channels, including those formed by Cx26, exhibit voltage-dependent gating. elifesciences.orgnih.govfrontiersin.orgnih.gov This gating is primarily sensitive to the voltage gradient across the gap junction channel (transjunctional voltage, Vj) rather than the absolute membrane potential. nih.govnih.gov Connexin hemichannels, the fundamental units of gap junctions, also display voltage-gating. nih.govnih.gov The N-terminus of connexins has been implicated in voltage gating, and studies suggest that charged residues in the N-terminus may act as voltage sensors. nih.govpnas.org Structural studies of the Cx26 gap junction channel have revealed a plug in the vestibule, potentially formed by the N-termini, which is ideally located to sense the transjunctional voltage field. pnas.org
pH Sensitivity
Cx26 channels are known to be sensitive to pH, particularly low pH. pnas.org The mechanism of pH-dependent gating in Cx26 hemichannels has been investigated, with studies suggesting that it involves conformational changes in the N-terminus. nih.gov Under neutral conditions, Cx26 can have a tightly closed configuration mediated by the assembly of the N-terminal helix (NTH) region, forming a constriction in the pore. nih.gov Under acidic conditions, this constriction can be relieved, leading to a more open pore. nih.gov Protonation of specific residues, such as Asp2 in the NTH, has been proposed to play a role in this pH-dependent gating by disrupting interhelical interactions that maintain the closed state. nih.gov It's worth noting that the apparent pH sensitivity of Cx26 channels can be influenced by the type of buffering substance used, suggesting that protons may affect gating indirectly via protonated buffer molecules in some contexts. researchgate.netnih.gov The short C-terminal tail of Cx26, compared to other connexins, may influence its pH gating mechanism. pnas.org
Table 2: this compound Channel Gating Mechanisms
| Gating Mechanism | Stimulus | Key Structural Element(s) Involved | Proposed Mechanism |
| Voltage Gating | Transjunctional Voltage (Vj) nih.govnih.gov | N-terminus nih.govpnas.org, Pore vestibule pnas.org | Charged residues in N-terminus sensing voltage, N-terminus potentially forming a voltage-sensitive plug nih.govpnas.org. |
| pH Sensitivity | pH (particularly low pH) pnas.orgnih.gov | N-terminus nih.gov, Asp2 residue nih.gov | Conformational changes in N-terminus; protonation of residues like Asp2 disrupting interactions that maintain the closed state nih.gov. |
Calcium Ion Concentration
Calcium ion concentration plays a significant role in regulating the activity of this compound hemichannels and gap junction channels. Extracellular calcium concentration, typically around 1.8 mM under physiological conditions, is a key factor in controlling hemichannel activity, drastically reducing their opening probability. nih.govpnas.org This regulatory mechanism is vital for maintaining cell viability, as unrestrained hemichannel opening can lead to cellular dysfunction and death. nih.gov
Studies on human this compound (hCx26) have shown that extracellular Ca2+ accelerates the deactivation kinetics of wild-type channels, promoting the transition to and stabilization of the closed state. nih.govnih.gov Pathogenic mutations in this compound, such as D50N/Y, which are associated with aberrant hemichannel opening and lead to deafness and skin disorders, compromise the ability of hemichannels to be regulated by extracellular Ca2+. nih.govnih.gov These mutant hemichannels exhibit lower apparent affinities for Ca2+-induced closing and have more rapid, Ca2+-insensitive deactivation kinetics. nih.govnih.gov Research suggests that the aspartate residue at position 50 (D50) is crucial for Ca2+ regulation. nih.gov It is proposed that D50 stabilizes the open state of hCx26 hemichannels by interacting with a positively charged residue, K61, in an adjacent connexin subunit. nih.govnih.gov Disruption of this interaction by extracellular Ca2+ is thought to destabilize the open state and facilitate hemichannel closing. nih.gov Mutagenesis studies, including substituting D50 with cysteine and then modifying it with a negatively charged reagent, further support the essential role of a negative charge at position 50 for Ca2+ regulation. nih.gov
Molecular dynamics simulations and crystallographic data have provided further insights into the interaction of calcium with this compound. Calcium ions have been observed within the pore of the this compound gap junction channel, coordinated by residues such as E42, E47, and G45. pnas.orgconicet.gov.ar Novel calcium binding sites, including ASP2, ASP117, ASP159, GLU114, GLU119, GLU120, and VAL226, have also been identified through simulations. conicet.gov.ar The interaction at ASP2 may be physiologically relevant due to its potential association with the "plug gating mechanism." conicet.gov.ar
While the precise molecular mechanisms underlying Ca2+ regulation of connexin hemichannels are still being elucidated, the evidence indicates that Ca2+ binding within the ion permeation pathway is critical, imposing a structural link between gating and permeation. pnas.org
Protein-Protein Interactions and this compound Function
This compound associates with components of the cytoskeleton, which are important for the integration of membrane junctions and potentially for trafficking and assembly. nih.govnih.gov Proteins associated with the cytoskeleton identified as potential interactors with the CX26 C-terminus include CGN, DAAM1, FLNB, GAPDH, HOMER2, MAP7, MAPRE2 (EB2), JUP, PTK2B, RAI14, TJP1, and VCL. nih.govnih.gov
This compound has been shown to co-fractionate with TJP1 (ZO-1), VCL (Vinculin), and EB2 (MAPRE2), which are associated with cell junctions and the cytoskeleton. nih.govnih.gov The adaptor protein CGN (Cingulin) also co-immunoprecipitates with CX26. nih.govnih.gov While the role of the cytoskeleton in Cx26 trafficking is debated, some studies suggest an actin-dependent mechanism for gap junction formation, and actin depolymerization has been shown to affect the assembly of Cx26 gap junctions. researchgate.netmdpi.com Unlike Cx43, Cx26 trafficking may not be as dependent on microtubules, as indicated by studies using microtubule-disrupting drugs. oup.combiologists.com
This compound interacts with components of other membrane junctions. nih.govnih.gov As mentioned above, proteins like TJP1 (ZO-1) and CGN (Cingulin), which are associated with tight junctions and adherens junctions respectively, have been found to interact with this compound. nih.govnih.gov TJP1 is known to interact with the C-termini of several other connexins and is important for stabilizing Cx43 gap junctions. nih.gov The co-localization of CX26 and TJP1 at the plasma membrane in tissues like the mouse liver further supports their association. nih.govnih.gov These interactions suggest that this compound is integrated into a larger network of cell junctional proteins.
Connexins, including this compound, are synthesized and processed through the secretory pathway, involving the endoplasmic reticulum and Golgi complex, where they oligomerize into hexameric connexons. biologists.comuniprot.orgoup.com There is evidence suggesting that while some connexins strictly follow the classical secretory pathway, this compound may also utilize an alternative, Golgi-independent route to the plasma membrane, potentially allowing for faster delivery. researchgate.netmdpi.combiologists.comoup.com Proteins from the secretory pathway have been identified as candidate interactors with the CX26 C-terminus. nih.govresearchgate.net
Chaperone proteins play a role in the proper folding and trafficking of proteins, including connexins. Two chaperone proteins were identified as potential interactors with the CX26 C-terminus in one study. nih.govresearchgate.net Chemical chaperones have shown promise in restoring the activity of certain this compound mutants that are misfolded or not correctly transported. acs.orgnih.gov For instance, the chemical chaperone VRT-534 has been shown to restore the proliferation activity and Lucifer yellow flux in cells expressing certain this compound mutations, suggesting a restorative effect on mutant protein function and trafficking. acs.orgnih.gov This indicates that interactions with chaperone machinery are relevant for the functional expression of this compound, particularly in the context of disease-causing mutations.
Methodological Approaches in Connexin 26 Research
Cellular and Biochemical Assays
Dye Transfer Assays (e.g., Lucifer Yellow) for Gap Junction Function
Dye transfer assays are a common method to assess the functional coupling mediated by gap junction channels, including those formed by connexin 26. These assays typically involve introducing a fluorescent tracer dye, such as Lucifer Yellow (LY), into the cytoplasm of cells expressing Cx26 and observing its diffusion into adjacent cells through functional gap junctions. Lucifer Yellow, with a molecular weight of 457 Da, is a suitable tracer as it can permeate gap junctions. nih.gov
Studies using dye transfer assays in cell lines like HeLa cells transfected with wild-type Cx26 demonstrate robust transfer of Lucifer Yellow to neighboring cells, indicating the formation of functional gap junctions. nih.govbmj.com In contrast, cells expressing certain deafness-associated Cx26 mutations, such as I33T, E120del, and W172R, show no intercellular dye transfer despite proper trafficking to the plasma membrane, indicating a loss of gap junction function. nih.gov Similarly, the V84M-Cx26 mutation also results in a lack of Lucifer Yellow spread between cells. bmj.com
Dye transfer assays can also be used to assess hemichannel function, typically by measuring the uptake of a dye like Lucifer Yellow from the extracellular medium into a single cell. This uptake is usually performed under conditions where hemichannels are expected to be open, such as in low extracellular calcium concentrations. biologists.com
Data from dye transfer assays can be presented to show the percentage of coupled cells or the extent of dye spread, providing a quantitative measure of gap junction activity.
Electrophysiological Measurements of Channel Conductance and Gating
Studies have shown that wild-type Cx26 channels exhibit specific unitary conductances. For instance, in 120 mM K+-aspartate- and 120 mM TEA+-aspartate- pipette solutions, the average unitary conductances of wild-type Cx26 channels were reported to be approximately 106 pS and 60 pS, respectively. nih.gov This difference in conductance in the presence of different ions reflects the channel's permeability properties, with Cx26 channels showing a preference for cations over anions. nih.gov
Electrophysiological measurements have also been used to study the gating mechanisms of Cx26 hemichannels. Single-channel recordings indicate that Cx26 hemichannels can transition from a fully closed state to a main open state upon depolarization. frontiersin.org Further depolarization can lead to partial closure into a subconductance or residual open state. frontiersin.org The N-terminus of Cx26 is believed to play a significant role in voltage gating, potentially by physically occluding the pore. frontiersin.orgproteopedia.orgtandfonline.com Mutations in the N-terminus can affect gating properties. frontiersin.orgtandfonline.com
Comparisons of wild-type Cx26 with deafness-associated mutations using electrophysiology have revealed distinct functional consequences. While some recessive mutations result in a loss of channel activity, others, like V84L, may retain functional activity and voltage-gating properties similar to wild-type Cx26, suggesting that the pathological effect might be related to altered permeability to specific molecules rather than complete loss of channel function. nih.govresearchgate.net
Affinity Capture and Mass Spectrometry for Protein Interaction Mapping
Affinity capture coupled with mass spectrometry (AP-MS) is a powerful approach to identify proteins that interact with this compound. This method involves using an affinity tag or antibody to isolate Cx26 and its associated protein partners from cell lysates. The captured proteins are then identified using mass spectrometry. thebiogrid.orgembopress.orgresearchgate.net
This technique allows for the mapping of the Cx26 protein interaction network, providing insights into the cellular processes and structures with which Cx26 is associated. Studies using AP-MS to search for Cx26 C-terminus binding partners have identified several unique proteins associated with cell junctions or the cytoskeleton. nih.govnih.gov These include cingulin (CGN), DAAM1, FLNB, GAPDH, HOMER2, MAP7, MAPRE2 (EB2), JUP, PTK2B, RAI14, TJP1 (ZO-1), and VCL (vinculin). nih.govnih.gov
The identification of these interacting proteins suggests that Cx26 is integrated into a larger network of proteins at cell junctions and interacts with cytoskeletal components. nih.govnih.gov For example, Cx26 has been shown to co-fractionate with TJP1, VCL, and EB2, as well as the membrane-associated protein ASS1. nih.govnih.gov Co-immunoprecipitation experiments further support the interaction between CGN and Cx26, as well as with ASS1 and TJP1. nih.govnih.gov These interactions appear to be independent of the length or sequence of the Cx C-terminus, as CGN also co-immunoprecipitates with Cx30, Cx31, and Cx43. nih.govnih.gov
Protein interaction mapping using AP-MS helps to understand how Cx26 is localized, assembled, and regulated within the cell, and how it may influence or be influenced by other cellular structures and signaling pathways.
Reporter Gene Assays (e.g., Luciferase) for Promoter Activity
Reporter gene assays are used to study the transcriptional regulation of the GJB2 gene, which encodes this compound. This method involves cloning the promoter region of the GJB2 gene upstream of a reporter gene, such as luciferase. The resulting construct is then transfected into cells, and the activity of the reporter gene is measured as an indicator of the promoter's transcriptional activity. promega.com
Luciferase reporter assays allow researchers to identify and characterize cis-acting transcriptional elements within the GJB2 promoter and to investigate the effect of transcription factors on its activity. promega.comarvojournals.org Studies have characterized the basal promoter region of the human GJB2 gene, identifying critical regulatory areas. nih.gov For example, the proximal 5'-flanking region from -128 to +2 relative to the transcription initiation site has been shown to have basal promoter activity. nih.gov Further analysis revealed a 29 bp region containing two GC consensus boxes (CCGCCC) at positions -93 and -81 that are important for basal promoter activity. nih.gov Mutations in these GC boxes can drastically reduce promoter activity. nih.gov Transcription factors like Sp1 and Sp3 can trans-activate the expression of human Cx26 promoter/reporter constructs. nih.gov
Reporter gene assays have also been used to identify transcription factors that may regulate Cx26 expression in specific tissues, such as the corneal epithelium. arvojournals.org These assays can help to understand the spatial and temporal control of Cx26 expression under normal and pathological conditions.
ATP Release Assays
ATP release assays are employed to investigate the permeability of this compound channels, particularly hemichannels, to ATP. These assays typically involve stimulating cells expressing Cx26 and measuring the release of ATP into the extracellular medium. Bioluminescence-based assays using luciferin-luciferase are commonly used due to their sensitivity in detecting ATP. arvojournals.orgnih.gov
Studies have shown that Cx26 hemichannels can mediate ATP release. nih.govresearchgate.net For instance, in HeLa cells expressing Cx26, exposure to CO2 elicited ATP release, which was not observed in wild-type HeLa cells. nih.gov This indicates that Cx26 expression is sufficient to enable CO2-dependent ATP release. nih.gov ATP release through connexin hemichannels has been implicated in various physiological processes, including inflammatory responses and calcium signaling. nih.govresearchgate.net In human keratinocyte cells, challenge with peptidoglycan stimulated ATP release, which was inhibited by Cx-channel blockers and Cx26 knockdown, suggesting a role for Cx26 in this process. researchgate.net
ATP release assays contribute to understanding the diverse functions of Cx26 channels beyond direct intercellular communication through gap junctions, highlighting their role as hemichannels in releasing signaling molecules into the extracellular space.
Structural Biology and Computational Approaches
Structural biology techniques, such as cryo-electron microscopy (Cryo-EM) and X-ray crystallography, provide high-resolution information about the three-dimensional structure of this compound channels. Computational approaches, including molecular dynamics simulations, complement these experimental methods by offering insights into channel dynamics and gating mechanisms.
Molecular Dynamics Simulations and Atomistic Modeling
Molecular dynamics (MD) simulations and atomistic modeling are powerful computational tools used to study the dynamic behavior and structural properties of Cx26 channels at a high level of detail. These methods provide insights into ion permeation, voltage gating, and the effects of mutations.
Atomistic models of homomeric human Cx26 (hCx26) connexons have been created based on X-ray crystallographic structures. tandfonline.comconicet.gov.arresearchgate.net MD simulations of these models have been used to investigate the permeation pathway of ions. For instance, simulations revealed that positively charged Lys41 residues in hCx26 create a potential barrier within the open channel, influencing ion diffusion. tandfonline.com
MD simulations have also been applied to study voltage-dependent gating mechanisms in Cx26 hemichannels. nih.govrupress.org All-atom MD simulations have helped identify and characterize van der Waals and electrostatic networks that stabilize the structure of the open Cx26 hemichannel, particularly in the first extracellular loop (E1) and the first transmembrane domain (TM1). nih.gov Simulations have shown that dynamic fluctuations in an electrostatic network are linked to the stability of the parahelix structure and the TM1/E1 bend angle in adjacent subunits. nih.gov This suggests a concerted gating mechanism. nih.gov
Furthermore, MD simulations have been used to evaluate and refine Cx26 hemichannel crystal structures. rupress.org Simulations have shown that the average equilibrated structure obtained after MD simulations more closely represents the open Cx26 hemichannel structure than the initial crystal structure, particularly regarding pore diameter and ion selectivity. rupress.org Co- and posttranslational modifications of Cx26 hemichannels are likely to play an important physiological role by defining their permeation properties, as incorporating these modifications into simulations improved the match with experimental current-voltage relations. rupress.org
MD simulations have also been used to study the effects of specific mutations, such as the M34T mutation, on Cx26 hemichannel function. frontiersin.org These simulations can provide an atomic-scale interpretation of observed changes in channel opening probability and conductance. frontiersin.org Additionally, MD simulations have explored calcium interactions with the Cx26 hemichannel, identifying known and novel calcium binding sites and spatially associating them with pathogenic variants. conicet.gov.ar
MD simulations have also been used to study the permeation of biological molecules like cAMP through the Cx26 hemichannel, providing insights into the thermodynamics and kinetics of transport. biorxiv.org
Bioinformatics for Sequence, Promoter, and Structural Analysis
Bioinformatics tools are essential for analyzing the sequence, identifying regulatory regions like promoters, and predicting the structure of this compound.
Bioinformatic analysis of the GJB2 gene sequence helps in identifying variations and predicting their potential pathogenic effects. Tools such as PROVEAN, PANTHER, SNAP2, PolyPhen-2, PhD-SNP, and SNPs&GO are used to predict the impact of missense variants on protein function. researchgate.netnih.gov Multiple sequence alignment analyses are performed to assess the evolutionary conservation of the Cx26 protein sequence across different species. researchgate.net
Bioinformatics is also crucial for characterizing the promoter region of the GJB2 gene to understand its transcriptional regulation. arvojournals.orgoup.com Studies have used bioinformatic tools to identify conserved sequences upstream of the human and mouse GJB2 genes and predict potential transcription factor binding sites using programs like TRANSFAC and TFSearch. arvojournals.orgoup.com This analysis helps in understanding how transcription factors may regulate Cx26 expression in different tissues, such as the corneal epithelium and epididymis. arvojournals.orgoup.com For instance, computational analysis of the rat Gjb2 promoter revealed multiple putative binding sites for transcription factors like SP1 and TFAP2A. oup.com
Bioinformatics, combined with structural modeling studies, provides a basis for understanding the molecular mechanisms by which pathogenic GJB2 variants lead to different clinical phenotypes, particularly in the context of hearing loss. mdpi.com Analyzing the variability of the GJB2 gene sequence and mapping it onto the Cx26 protein structure helps in correlating genotype with phenotype. mdpi.com
In Vivo Models
In vivo models, particularly genetically engineered animals, are indispensable for studying the physiological function of this compound and the consequences of its dysfunction in a living organism.
Genetically Engineered Animal Models (e.g., knockout/knock-in mice)
Genetically engineered mouse models have significantly advanced our understanding of Cx26's role, especially in hearing. Mice with targeted deletion or mutations in the Gjb2 gene are widely used to mimic human hereditary deafness. frontiersin.orgoup.comnih.gov
Conditional knockout mouse models, where the Gjb2 gene is deleted in a tissue-specific or time-dependent manner (e.g., using the Cre-loxP system), have been crucial for studying the mechanisms of Cx26 mutation deafness. frontiersin.orgoup.comnih.gov For example, conditional Cx26-deficient mice with localized gene deletion in the inner ear have been developed to study the impact on cochlear development and hearing. oup.com Studies using these models have shown that Gjb2 is indispensable for the postnatal development of the organ of Corti and normal hearing. oup.com
Mouse models of Cx26 deficiency exhibit different deafness phenotypes, including profound congenital deafness and late-onset progressive hearing loss, depending on the specific genetic modification and the timing of gene deletion. frontiersin.org
| Mouse Model Phenotype | Examples of Models | Key Findings |
| Profound Congenital Deafness | Gjb2loxP/loxP; Otog-Cre, Gjb2loxP/loxP; Sox10-Cre | Associated with cochlear developmental disorders and may involve impaired potassium recycling and ATP-calcium signaling. frontiersin.org |
| Late-Onset Progressive Deafness | p.V37I homozygous mutant mice, Cx26± mice, inducible knockout models | Exhibit pathological changes like endocochlear potential reduction and impaired active cochlear amplification. frontiersin.org |
| Hearing Rescue in Cx30 knockout | BACCx26;Cx30−/− mice | Overexpression of Cx26 can restore hearing sensitivity and prevent hair cell death in the absence of Cx30. pnas.org |
Mouse models mimicking specific human GJB2 mutations, such as the 35delG or R75W mutations, have been generated to study their specific pathological mechanisms. nih.gov These models help to decipher how different mutations disrupt gap junction formation and function, leading to hearing loss. nih.gov
Knock-in mouse models, where Cx26 is replaced by other connexins, have been used to investigate the functional interchangeability of connexins in specific tissues like the heart. frontiersin.org
Comparative Animal Studies (e.g., rat, guinea pig)
Comparative studies in different animal species, such as rats and guinea pigs, provide insights into the conserved and species-specific expression patterns and roles of this compound.
Studies comparing Cx26 and Cx32 localization in rat and guinea pig liver have shown that both proteins are co-localized within the same gap junction plaques in both species. nih.gov In guinea pig liver, both Cx32 and Cx26 were spread throughout the liver lobules, while in rat liver, co-localization was suggested in periportal zones. nih.gov Immunoelectron microscopy confirmed that Cx26 and Cx32 intermingle randomly within the same plaques in hepatocytes expressing both connexins. nih.gov
In the cochlea, comparative studies in rats and guinea pigs have examined the cellular expression and distribution of Cx26 and Cx30 in the lateral wall. pnas.orgnih.gov These studies have shown distinct cell-specific distributions of Cx26 and Cx30 in the stria vascularis and spiral ligament, suggesting they form different pathways for transporting ions and nutrients. nih.gov For example, intense co-labeling for Cx26 and Cx30 was found around basal cells and in type II fibrocytes in both species. nih.gov
Comparative analysis of rodent lenses, including mice, rats, and guinea pigs, has also been conducted, although specific details on Cx26 expression in this context were not provided in the search results. frontiersin.org However, such studies highlight the use of these species for comparative physiological and structural investigations.
Studies on primary cultures of adult rat hepatocytes have demonstrated the induction and regulation of Cx26 expression by factors like glucagon (B607659) and dexamethasone, providing a model for studying Cx26 regulation in liver cells. biologists.com
Pharmacological and Peptide-Based Tools for Functional Modulation
Pharmacological agents and peptides that modulate connexin channel function are valuable tools for studying the physiological roles of this compound and exploring potential therapeutic interventions.
Connexin Mimetic Peptides (e.g., Gap26)
Connexin mimetic peptides, designed based on sequences in the extracellular loops of connexins, are used as reversible inhibitors of gap junctional intercellular communication and hemichannel function. tandfonline.comtandfonline.comresearchgate.net
Gap26 is a widely used connexin mimetic peptide corresponding to a sequence in the first extracellular loop of connexin 43. tandfonline.comtandfonline.comresearchgate.netrndsystems.comtocris.comeurogentec.commedchemexpress.comnih.gov Although derived from Cx43, Gap26 has been shown to inhibit channels composed of other connexins, including Cx26, as the extracellular loop sequences are highly conserved. tandfonline.comresearchgate.net
Gap26 primarily inhibits connexin hemichannels, and with some delay, also affects gap junction channels. researchgate.netnih.govresearchgate.net Studies using electrophysiology have shown that Gap26 inhibits hemichannel currents more rapidly than gap junction currents. researchgate.netnih.gov The peptide is thought to bind to connexin hemichannels, influencing their properties and potentially blocking the entry or release of small molecules like ATP and Ca²⁺. tandfonline.comtandfonline.commedchemexpress.com
Gap26 has been used in various cell types to evaluate the importance of gap-junctional communication. tandfonline.comtandfonline.com For example, it has been shown to attenuate rhythmic contractile activity in rabbit arterial smooth muscle and inhibit IP3-induced ATP release in endothelial cells. rndsystems.comtocris.commedchemexpress.com
The sequence of Gap26 is VCYDKSFPISHVR. rndsystems.comtocris.comeurogentec.com Its molecular weight is approximately 1550.79 g/mol . rndsystems.comtocris.com
| Peptide Name | Source Connexin (Sequence Mimicked) | Sequence | Primary Action | Secondary Action (with delay) |
| Gap26 | Cx43 (Extracellular Loop 1) | VCYDKSFPISHVR | Inhibits Hemichannels | Inhibits Gap Junctions |
It is important to note that while Gap26 is a valuable research tool, its specificity across different connexin isoforms can vary. tandfonline.comresearchgate.net
Channel Blockers
Research into this compound (Cx26) function and its associated channelopathies frequently employs pharmacological agents to modulate or inhibit channel activity. These channel blockers serve as crucial tools for dissecting the roles of Cx26 gap junctions and hemichannels in various physiological and pathological processes. A range of compounds, varying in their specificity and mechanisms of action, have been utilized in Cx26 research.
One commonly used, albeit non-selective, connexin channel blocker is carbenoxolone (B1668346) (CBX). frontiersin.org CBX has been employed since the 1980s and has demonstrated the ability to reduce fluorescent dye uptake in cells expressing hyperactive Cx26 mutants associated with conditions like Keratitis-Ichthyosis-Deafness (KID) syndrome, highlighting its utility in studying gain-of-function mutations. frontiersin.orgd-nb.info However, the non-specific nature of CBX, which can affect other connexin isoforms and potentially other channels like Ca2+ channels and pannexin channels at similar or lower concentrations, limits its therapeutic application and necessitates careful interpretation of research findings. frontiersin.orgnih.gov Despite this, CBX has been shown to inhibit ATP release triggered under specific conditions in HeLa cells expressing Cx26. molbiolcell.org
Fenamates, such as flufenamic acid (FFA) and meclofenamic acid (MFA), are another class of compounds used to block connexin channels, including those formed by Cx26. nih.govgoogle.com FFA has been shown to effectively and reversibly suppress hemichannel currents in both wild-type Cx26 and certain Cx26 mutants. nih.gov Studies in corneal endothelial cells demonstrated that FFA significantly reduced the active area of mechanically induced Ca2+ waves, suggesting inhibition of ATP release through hemichannels, without affecting gap junctional coupling as measured by FRAP. kuleuven.be Topical application of FFA has also shown promise in ameliorating skin pathology in a mouse model of KID syndrome expressing the Cx26-G45E mutation, indicating that inhibiting aberrant hemichannel activity can be a viable therapeutic strategy. nih.govresearchgate.netfirstskinfoundation.orgmdpi.com MFA is also recognized as a non-selective gap-junction blocker that affects Cx26 among other connexins. medchemexpress.comresearchgate.net
Long-chain alcohols, such as heptanol (B41253) and octanol, are also known to block gap junctions formed by various connexins, including Cx26. nih.govgoogle.combiologists.com Heptanol-mediated block of connexin function was used in Xenopus studies to demonstrate a critical time window during neurulation when Cx26 plays a decisive role in the transfer of laterality cues. biologists.comnih.gov
Other compounds explored for their effects on Cx26 channels include 2-aminoethoxydiphenyl borate (B1201080) (2-APB) and taurine (B1682933). nih.govnih.govbiorxiv.orgnih.gov 2-APB has been shown to directly inhibit channels composed of Cx26 and/or Cx32, with molecular modeling suggesting a conserved binding site within the pore of both connexins. nih.govbiorxiv.org Taurine, an aminosulfonate, has been found to directly and reversibly inhibit homomeric and heteromeric channels containing Cx26, but not homomeric Cx32 channels. nih.gov This inhibition by taurine appears to involve the disruption of a pH-dependent cytoplasmic interdomain interaction in Cx26-containing channels. nih.gov
Connexin mimetic peptides, designed to mimic sequences in the extracellular loops of connexins, have also been developed as potential blockers. While peptides like Gap26 and Gap27 were initially designed based on Cx43 sequences, they have been used to investigate connexin function more broadly. tandfonline.commdpi.com Although specific peptides targeting Cx26 hemichannels were noted as not being widely available in some earlier studies, the concept of using mimetic peptides to block hemichannels and gap junctions has been explored, with evidence suggesting they can influence channel properties and block the release of molecules like ATP. molbiolcell.orgtandfonline.com
Research findings highlight that the effectiveness and specificity of these blockers can vary depending on the connexin isoform, the type of channel (gap junction or hemichannel), and the experimental system used. nih.govnih.govtandfonline.com For instance, some blockers may preferentially inhibit hemichannels over gap junctions, or vice versa. kuleuven.betandfonline.com The development of more selective Cx26 channel blockers remains an active area of research, aiming to provide finer tools for understanding Cx26 biology and potentially for therapeutic intervention in Cx26-related disorders. google.comnih.gov
Below is a table summarizing some of the channel blockers discussed and their reported effects on Cx26 in research studies:
| Compound | Type of Blocker | Reported Effect on Cx26 | Notes |
| Carbenoxolone | Non-selective GJ blocker | Reduces dye uptake in hyperactive mutants; inhibits ATP release. frontiersin.orgd-nb.infomolbiolcell.org | Also affects other connexins and channels. frontiersin.orgnih.gov |
| Flufenamic Acid | Fenamate | Suppresses hemichannel currents; inhibits ATP release via hemichannels; ameliorates skin pathology in mouse model. nih.govkuleuven.benih.govresearchgate.net | Can inhibit both hemichannels and gap junctions, but effects may vary by context. tandfonline.com |
| Meclofenamic Acid | Fenamate | Non-selective gap-junction blocker affecting Cx26. medchemexpress.comresearchgate.net | Also affects other connexins. nih.govgoogle.com |
| Heptanol | Long-chain alcohol | Blocks connexin function, including Cx26 gap junctions. biologists.comnih.gov | Non-specific, affects multiple connexins and membrane fluidity. nih.govgoogle.com |
| 2-Aminoethoxydiphenyl borate (2-APB) | Small molecule inhibitor | Directly inhibits Cx26-containing channels. nih.govbiorxiv.org | Also affects Cx32 and potentially other channels. nih.govbiorxiv.org |
| Taurine | Aminosulfonate | Directly and reversibly inhibits Cx26-containing channels by disrupting cytoplasmic interaction. nih.gov | Cytoplasmic site of action. nih.gov |
| Gap26 / Gap27 | Connexin mimetic peptides | Used to investigate connexin function; can influence channel properties and block ATP release (primarily studied for Cx43, but concept applicable). molbiolcell.orgtandfonline.commdpi.com | Specificity varies; effects may depend on connexin type and experimental system. tandfonline.comtandfonline.com |
Q & A
Basic Research Questions
Q. What are the most prevalent GJB2 (connexin 26) mutations associated with congenital deafness across different populations, and how are they detected methodologically?
- Answer : The 35delG mutation is predominant in Caucasian populations, while 235delC is frequent in Japanese cohorts . Detection involves PCR amplification followed by Sanger sequencing or targeted allele-specific PCR. For large-scale studies, next-generation sequencing panels are used to screen GJB2 alongside other deafness-related genes (e.g., GJB6/connexin 30) . Population-specific mutation profiles necessitate tailored genetic screening protocols to avoid false negatives.
Q. How do this compound mutations disrupt potassium recycling in the cochlea, and what experimental models validate this mechanism?
- Answer : this compound forms gap junctions in the cochlear supporting cells, critical for potassium ion homeostasis. Knockout mouse models demonstrate disrupted endocochlear potential and hair cell degeneration. Immunohistochemistry and electrophysiological assays (e.g., transepithelial voltage measurements) are used to assess ion transport dysfunction .
Q. What is the clinical significance of distinguishing this compound (GJB2) mutations from connexin 30 (GJB6) deletions in genetic counseling?
- Answer : While both cause non-syndromic deafness, GJB6 deletions (e.g., del(GJB6-D13S1830)) may require long-range PCR or multiplex ligation-dependent probe amplification (MLPA) for detection, unlike GJB2 point mutations. Accurate differentiation informs recurrence risks: 14% for non-GJB2 cases vs. 25% for autosomal recessive GJB2 mutations .
Advanced Research Questions
Q. What molecular mechanisms explain the co-expression and functional coordination of this compound and connexin 30 in the inner ear?
- Answer : this compound and 30 form heteromeric gap junctions in the cochlea, with shared regulatory elements (e.g., SOX10 transcription factor binding sites). Dual immunofluorescence and co-immunoprecipitation in murine cochlear tissues confirm their interaction. CRISPR-Cas9 knockout studies reveal compensatory upregulation of one connexin when the other is deficient, suggesting synergistic roles .
Q. Why do certain populations exhibit distinct GJB2 mutation prevalences, and how can bioinformatics elucidate evolutionary drivers?
- Answer : Founder effects (e.g., 35delG in Europeans) and population bottlenecks explain regional disparities. Phylogenetic analysis of haplotypes and coalescent modeling trace mutation origins. For example, the 235delC mutation in East Asia shows a high carrier frequency (~1:30) due to ancient demographic expansion .
Q. How do epigenetic modifications (e.g., promoter methylation) influence this compound expression in non-deafness pathologies, such as cancer?
- Answer : Hypomethylation of the GJB2 promoter correlates with this compound overexpression in endometrial and breast cancers, assessed via bisulfite sequencing and qRT-PCR. Conversely, hypermethylation silences expression in colon cancer. Functional assays (e.g., scratch wound healing) link these changes to tumor cell migration .
Q. What experimental strategies resolve contradictions in genotype-phenotype correlations for this compound mutations?
- Answer : Incomplete penetrance and variable hearing loss severity (e.g., p.V37I mutation) are studied using in vitro models (HEK293 cells expressing mutant connexins) paired with calcium imaging to assess gap junction permeability. Modifier genes, such as SLC26A4, are identified through whole-exome sequencing in discordant sibling pairs .
Methodological Guidance
- For mutation screening : Combine high-resolution melt analysis (HRMA) with Sanger sequencing to balance cost and accuracy .
- For functional studies : Use organoid models of cochlear epithelium to simulate this compound/30 interactions in a 3D microenvironment .
- For population genetics : Apply Wright’s F-statistics to quantify genetic drift effects on mutation distribution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
